molecular formula C7H4ClF3 B7838205 1-Chloro-2-(difluoromethyl)-3-fluorobenzene

1-Chloro-2-(difluoromethyl)-3-fluorobenzene

Cat. No.: B7838205
M. Wt: 180.55 g/mol
InChI Key: BYDKVPGJYJUHQU-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethyl)-3-fluorobenzene is an organic compound characterized by the presence of chlorine, fluorine, and a difluoromethyl group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(difluoromethyl)-3-fluorobenzene can be synthesized through several methods, including halogenation reactions and electrophilic aromatic substitution. One common approach involves the chlorination of 2-(difluoromethyl)-3-fluorobenzene using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, such as temperature and pressure. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine, iodine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Formation of 1-chloro-2-(difluoromethyl)-3-fluorobenzoic acid or 1-chloro-2-(difluoromethyl)-3-fluorobenzaldehyde.

  • Reduction: Derivatives with reduced functional groups, such as this compound with an additional hydrogen atom.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Chloro-2-(difluoromethyl)-3-fluorobenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

  • Industry: The compound is employed in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1-Chloro-2-(difluoromethyl)-3-fluorobenzene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1-Chloro-2-(difluoromethyl)-3-fluorobenzene is similar to other fluorinated aromatic compounds, such as:

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares structural similarities but has different functional groups.

  • Isoflurane: Although primarily used as an anesthetic, isoflurane has a similar fluorine-rich structure.

Uniqueness: this compound stands out due to its specific combination of chlorine and fluorine atoms, which imparts unique chemical and physical properties compared to other fluorinated compounds.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Properties

IUPAC Name

1-chloro-2-(difluoromethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDKVPGJYJUHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63878-72-8
Record name 1-Chloro-2-(difluoromethyl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63878-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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